

analytical methods for detecting ethyl carbamate in wine

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Compound of Interest

Compound Name: Acetylurethane

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An increasing focus on food and beverage safety has necessitated the development of precise and reliable analytical methods for detecting potentially harmful compounds. Ethyl carbamate (EC), or urethane, is a process contaminant found in many fermented foods and alcoholic beverages, including wine.[1][2] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), its presence in consumer products is a significant public health concern.[3] Consequently, several countries have established maximum permissible levels for EC in alcoholic beverages, driving the need for sensitive and accurate quantification methods to ensure regulatory compliance and consumer safety.[2]

Ethyl carbamate is primarily formed in wine through the reaction of ethanol with nitrogenous precursors, such as urea, citrulline, and carbamyl phosphate, which are by-products of yeast metabolism during fermentation.[1][4] The rate of EC formation can be influenced by factors like storage time and temperature, making its monitoring crucial throughout the wine production and distribution chain.[1]

This document provides detailed application notes and protocols for three prevalent analytical techniques used for the determination of ethyl carbamate in wine: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). These notes are intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the official reference method adopted by international bodies like the OIV (International Organisation of Vine and Wine) for ethyl carbamate analysis.^[5] It offers high selectivity and sensitivity, making it a robust choice for regulatory and research purposes.

Application Note

The standard GC-MS method involves a sample preparation step to isolate and concentrate EC from the complex wine matrix. This is typically achieved using Solid-Phase Extraction (SPE) with a diatomaceous earth column.^{[1][5]} An internal standard, such as n-propyl carbamate (PC) or the isotopically labeled ethyl carbamate-d5 (EC-d5), is added to the sample prior to extraction to ensure accurate quantification.^{[5][6]} While dichloromethane is a common elution solvent, less toxic alternatives like diethyl ether have also been successfully used.^{[5][6]} Following extraction and concentration, the sample is injected into the GC-MS system. Detection is performed in Selected Ion Monitoring (SIM) mode, which enhances sensitivity by monitoring specific ions characteristic of EC, thereby minimizing matrix interference.^[5]

Quantitative Data Summary for GC-MS Methods

Parameter	Value	Matrix	Internal Standard	Reference
Linearity Range	3 - 89 µg/L	Wine	EC-d5	[6] [7]
Linearity Range	10 - 80 µg/L	Synthetic Wine	Propyl Carbamate	[1]
Limit of Detection (LOD)	0.4 µg/L	Wine	EC-d5	[6] [7]
Limit of Quantification (LOQ)	1.2 µg/L	Wine	EC-d5	[6] [7]
Limit of Quantification (LOQ)	1.0 ng/mL (1 µg/L)	Wine	Labeled EC	[8]
Average Recovery	104.4%	Wine	EC-d5	[6] [7]
Average Recovery	82.2 - 95.2%	Fruit Wines	-	[2]

Experimental Protocol: GC-MS with Solid-Phase Extraction

This protocol is based on the OIV reference method and incorporates suggested improvements.

1. Reagents and Materials

- Ethyl Carbamate (EC), ≥99% purity
- n-Propyl Carbamate (PC) or Ethyl Carbamate-d5 (EC-d5) for internal standard
- Acetone, analytical grade
- Dichloromethane or Diethyl Ether, analytical grade[\[5\]](#)[\[6\]](#)

- Deionized Water
- Solid-Phase Extraction (SPE) columns packed with diatomaceous earth (50 mL capacity)[5]
- Rotary evaporator or automated parallel evaporator[5][6]

2. Standard Preparation

- EC Stock Solution (1.0 mg/mL): Accurately weigh 100 mg of EC into a 100 mL volumetric flask and dilute to the mark with acetone.[5]
- Internal Standard (IS) Stock Solution (1.0 mg/mL): Prepare a 1.0 mg/mL stock solution of PC or EC-d5 in acetone in the same manner.[5]
- IS Working Solution (400 ng/mL): Create a working solution of the internal standard by appropriate dilution in water.[5]
- Calibration Standards: Prepare a series of calibration standards (e.g., 100, 200, 400, 800, 1600 ng/mL) by diluting the stock solutions with dichloromethane, each containing a fixed concentration of the internal standard (e.g., 400 ng/mL).[5]

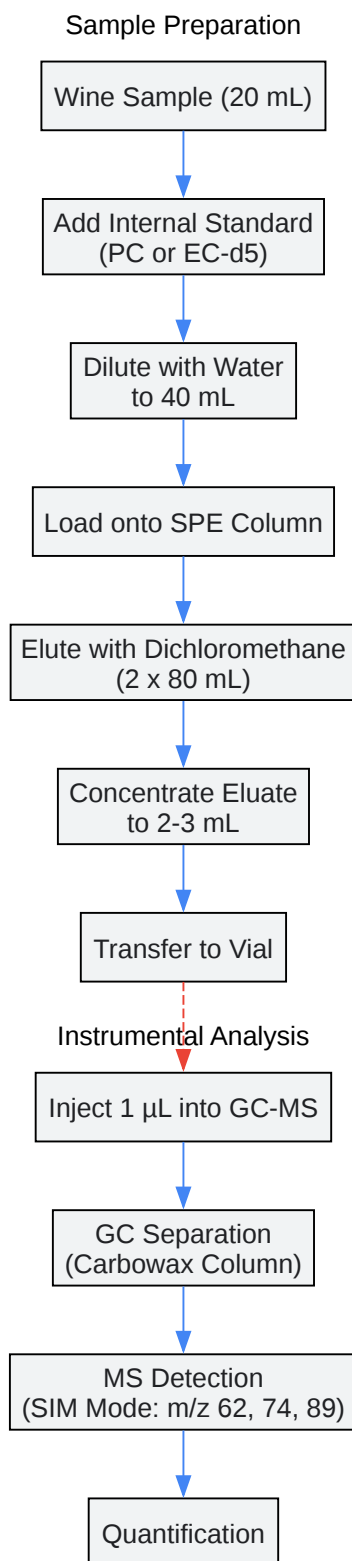
3. Sample Preparation and Extraction

- Take a defined volume of wine (e.g., 20.00 mL for wines with $\leq 14\%$ alcohol).[5]
- Add 1 mL of the IS working solution (400 ng/mL).[5]
- Add deionized water to bring the total volume to 40 mL.[5]
- Transfer the diluted sample onto an SPE column and allow the liquid to absorb for approximately 4 minutes.[5]
- Elute the carbamates from the column using two 80 mL portions of dichloromethane.[5]
- Collect the eluate in a flask and concentrate it to 2-3 mL using a rotary evaporator with a water bath set at 30°C. Do not allow the extract to evaporate to dryness.[5]
- Transfer the concentrated extract to a vial for GC-MS analysis.[5]

4. GC-MS Instrumental Conditions

- GC System: Gas chromatograph with an autosampler.
- Column: Fused silica capillary column, 30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., Carbowax 20M type).[5]
- Injector: Splitless mode, 180°C.[5]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
- Oven Temperature Program: 40°C for 0.75 min, ramp at 10°C/min to 60°C, then ramp at 3°C/min to 150°C.[5]
- MS System: Mass spectrometer in Selected Ion Monitoring (SIM) mode.
- Transfer Line: 220°C.[5]
- Ions to Monitor: m/z 62, 74, and 89 for EC. Use m/z 62 for quantification and the others for confirmation.[1][5]

Workflow Diagram



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Caption: Workflow for GC-MS analysis of ethyl carbamate in wine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative for EC analysis, offering exceptional sensitivity and specificity, often with simplified sample preparation procedures.^[9]^[10] A key advantage is its ability to determine underivatized EC, eliminating the need for a chemical derivatization step.^[9]

Application Note

This method typically employs a miniaturized liquid-liquid extraction (mLLE) using a small volume of an organic solvent like ethyl acetate to extract EC from the wine sample.^[3]^[9] Alternatively, reversed-phase SPE can also be used for sample clean-up.^[10] The extract is then analyzed by reversed-phase liquid chromatography coupled to a tandem mass spectrometer (MS/MS). The high selectivity of MS/MS, which monitors a specific precursor-to-product ion transition (e.g., m/z 90.10 \rightarrow 62.05 for EC), allows for reliable quantification even at ultra-trace levels with minimal matrix effects.^[3]^[9]

Quantitative Data Summary for LC-MS/MS Methods

Parameter	Value	Matrix	Sample Preparation	Reference
Linearity	$R^2 = 0.9999$	Fortified Wine	mLLE	[3][9]
Limit of Detection (LOD)	0.17 µg/L	Fortified Wine	mLLE	[3][9]
Limit of Detection (LOD)	0.25 - 0.63 µg/L	Alcoholic Beverages	SPE	[10][11]
Limit of Quantification (LOQ)	0.52 µg/L	Fortified Wine	mLLE	[3][9]
Average Recovery	93 - 114%	Fortified Wine	mLLE	[3][9]
Average Recovery	94.5%	Alcoholic Beverages	SPE	[10][11]

Experimental Protocol: LC-MS/MS with Miniaturized LLE

This protocol is based on the method developed for fortified wines. [3][9]

1. Reagents and Materials

- Ethyl Carbamate (EC) standard
- Ethyl Acetate, HPLC grade
- Deionized water
- Centrifuge tubes (e.g., 50 mL)
- Vortex mixer
- Centrifuge

2. Standard Preparation

- EC Stock Solution: Prepare a stock solution of EC in a suitable solvent (e.g., 40% aqueous ethanol).
- Calibration Standards: Prepare calibration standards by spiking a control wine matrix (or a synthetic wine base) with known concentrations of EC. Process these standards in the same manner as the samples.

3. Sample Preparation and Extraction

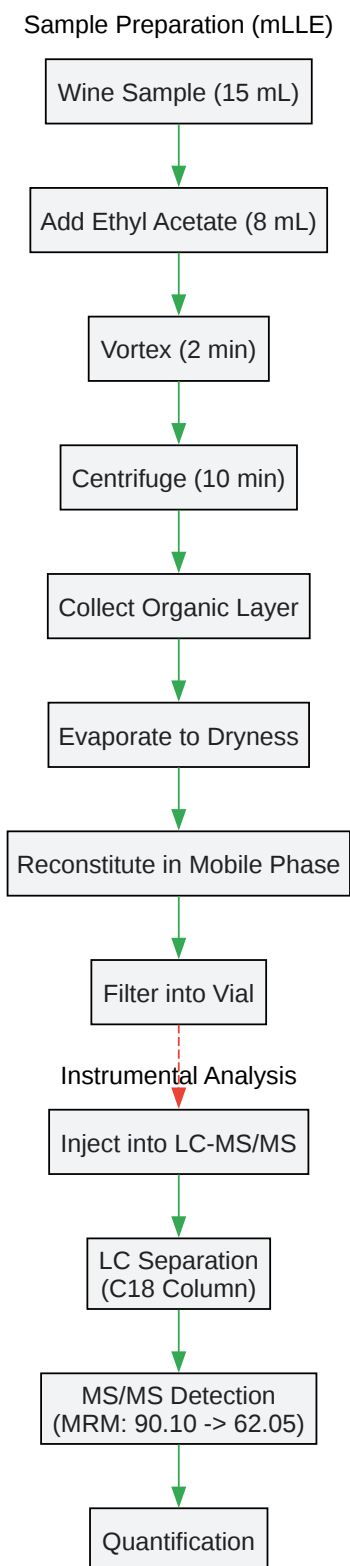
- Pipette 15 mL of wine sample into a 50 mL centrifuge tube.[\[3\]](#)[\[9\]](#)
- Add 8 mL of ethyl acetate to the tube.[\[3\]](#)[\[9\]](#)
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 200 μ L).
- Filter the reconstituted sample through a 0.22 μ m syringe filter into an LC vial.

4. LC-MS/MS Instrumental Conditions

- LC System: HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 μ m).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 μ L.

- MS System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- MRM Transition: Monitor the transition m/z 90.10 \rightarrow 62.05 for quantification.[3][9]

Workflow Diagram



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Caption: Workflow for LC-MS/MS analysis of ethyl carbamate in wine.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a viable and simpler alternative to mass spectrometry-based methods for EC determination. Because ethyl carbamate does not possess a native fluorophore, a pre-column derivatization step is required to render it detectable by fluorescence.[12][13]

Application Note

This method involves a derivatization reaction between EC and a fluorescent tagging agent, most commonly 9-xanthyrol, in an acidic environment.[13][14] A significant advantage of this technique is that sample preparation can be very straightforward, often not requiring any extraction or concentration steps, which increases sample throughput.[15] The derivatized sample is directly injected into the HPLC system. The resulting fluorescent derivative is separated on a C18 column and detected by a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., Ex: 233 nm, Em: 600 nm).[12] While potentially less selective than MS methods, HPLC-FLD provides adequate sensitivity for routine screening and quality control.

Quantitative Data Summary for HPLC-FLD Methods

Parameter	Value	Matrix	Derivatization Agent	Reference
Linearity Range	10 - 500 µg/L	Wine	-	[12]
Limit of Detection (LOD)	4.2 µg/L	Wine, Brandy	9-Xanthidrol	[14][15]
Limit of Quantification (LOQ)	15 µg/L	Wine	-	[12]
Average Recovery	93.7 - 106.0%	Wine	-	[12]
Average Recovery	96%	Wine, Brandy	9-Xanthidrol	[14][15]
Intermediate Precision (RSD)	1.4 - 2.8%	Wine	-	[12]

Experimental Protocol: HPLC-FLD with Pre-Column Derivatization

This protocol is based on established methods using 9-xanthidrol derivatization.[12][13]

1. Reagents and Materials

- Ethyl Carbamate (EC) standard
- 9-Xanthidrol (9-XA)
- 1-Propanol
- Hydrochloric Acid (HCl)
- Acetonitrile, HPLC grade
- Sodium Acetate

- 40% Aqueous Ethanol

- Microcentrifuge tubes (1.5 mL)

2. Standard and Reagent Preparation

- EC Stock Solution (e.g., 50 mmol/L): Prepare in 40% aqueous ethanol.[\[13\]](#)
- 9-XA Derivatizing Solution (20 mmol/L): Dissolve an appropriate amount of 9-xanthinol in 1-propanol.[\[13\]](#)
- Calibration Standards: Prepare working standard solutions of EC by diluting the stock solution with 40% aqueous ethanol.

3. Sample Preparation and Derivatization

- In a 1.5 mL microcentrifuge tube, mix the following:
 - 600 μ L of 9-XA solution (20 mmol/L).[\[13\]](#)
 - 100 μ L of HCl (1.5 mol/L).[\[13\]](#)
 - 400 μ L of wine sample (or standard solution).[\[13\]](#)
- Mix the contents of the tube thoroughly.
- Allow the reaction to proceed for the optimized time (e.g., 30 minutes) at room temperature, protected from light.[\[12\]](#)
- The sample is now ready for injection into the HPLC system.

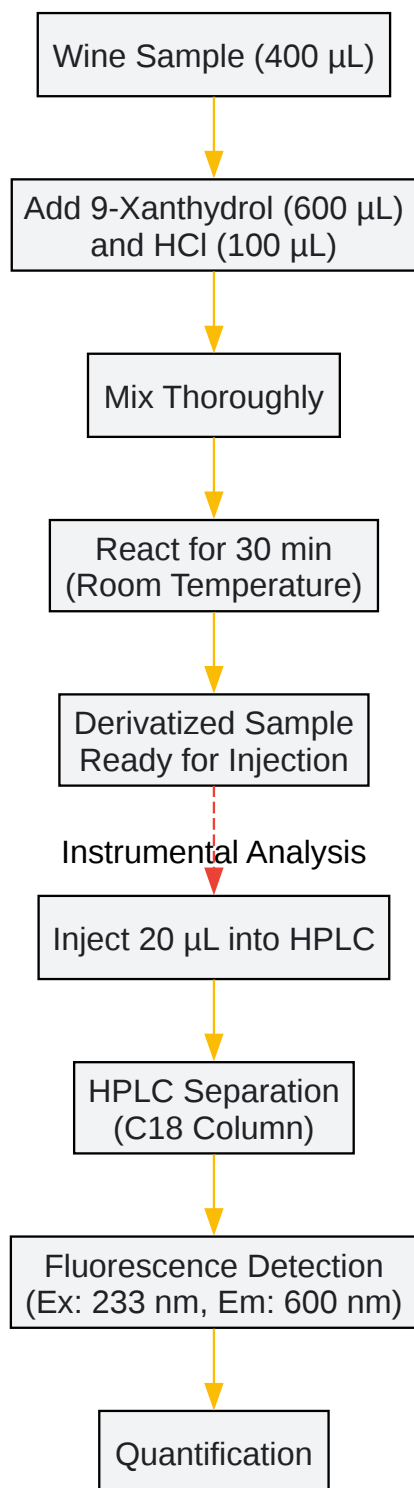
4. HPLC-FLD Instrumental Conditions

- HPLC System: HPLC with a fluorescence detector.
- Column: C18 reversed-phase column (e.g., Agilent TC-C18, 250 x 4.6 mm, 5 μ m).[\[12\]](#)
- Mobile Phase: A gradient of 20 mmol/L Sodium Acetate (A) and Acetonitrile (B).[\[13\]](#)

- Flow Rate: 0.8 - 1.0 mL/min.
- Injection Volume: 20 μ L.
- Fluorescence Detector:
 - Excitation Wavelength: 233 nm.[\[12\]](#)
 - Emission Wavelength: 600 nm.[\[12\]](#)

Workflow Diagram

Sample Preparation & Derivatization

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Caption: Workflow for HPLC-FLD analysis of ethyl carbamate in wine.

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